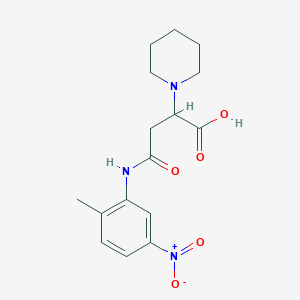

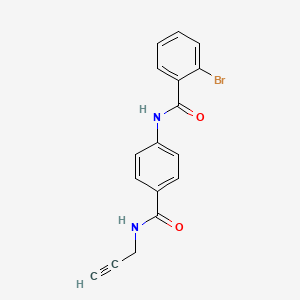

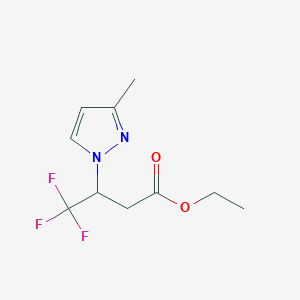

Methyl 4-(2-(3-(3-phenylpropyl)ureido)ethyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-(2-(3-(3-phenylpropyl)ureido)ethyl)piperazine-1-carboxylate” is a derivative of piperazine, a class of organic compounds that consists of a six-membered ring containing two opposing nitrogen atoms . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of numerous studies. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . For instance, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Molecular Structure Analysis

The molecular structure of piperazine derivatives can be determined using various spectroscopic studies such as FT-IR, 1H & 13C NMR, and LCMS . The structures can be further confirmed by single crystal X-ray diffraction analysis .Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Applications De Recherche Scientifique

Anticancer Activity and Metabolism

Methyl 4-(2-(3-(3-phenylpropyl)ureido)ethyl)piperazine-1-carboxylate and related compounds have been studied for their potential in cancer therapy. A study investigated the metabolism of a similar compound, TM208, in rats, demonstrating its metabolism into various metabolites with potential anticancer activity and low toxicity. The metabolites included desmethyl, N-acetyl, N-formyl, phenyl monohydroxylation, and other products, indicating a complex metabolism pathway that could contribute to its anticancer efficacy (Jiang et al., 2007).

Antimicrobial and Antiviral Activities

Derivatives of piperazine, like those incorporating the urea and thiourea moieties, have shown significant biological interest due to their antiviral and antimicrobial activities. One study synthesized new urea and thiourea derivatives doped with febuxostat, evaluating their antiviral activity against Tobacco mosaic virus (TMV) and their antimicrobial activity. Some derivatives exhibited promising antiviral and potent antimicrobial activities, highlighting the potential of piperazine-based compounds in developing new antimicrobial and antiviral agents (Reddy et al., 2013).

Antiviral Properties and Therapeutic Applications

Substituted piperazines are noted for their role in compounds with biological activity, including antiviral properties. Research into N-methylpiperazine for the preparation of unsymmetrical bis-ureas as anti-HIV agents indicates the utility of piperazine derivatives in antiviral therapy. This approach offers a simplified and cost-effective synthesis pathway for potential antiviral drugs, further underscoring the versatile applications of piperazine derivatives in medicinal chemistry (El‐Faham et al., 2008).

Herbicidal Activity and Plant Growth Regulation

Piperazine compounds have also been evaluated for their potential as herbicides and plant growth regulators. A study synthesizing 1-methyl and acetyl-4-substituted piperazines explored these compounds as new chemical families of herbicides and cytokinin mimics. The findings suggest that compounds with specific structural elements, such as the piperazine ring, ethylene group, and fluorophenylcarbamoyl group, show significant herbicidal activity, demonstrating the agricultural applications of piperazine derivatives (Stoilkova et al., 2014).

Propriétés

IUPAC Name |

methyl 4-[2-(3-phenylpropylcarbamoylamino)ethyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O3/c1-25-18(24)22-14-12-21(13-15-22)11-10-20-17(23)19-9-5-8-16-6-3-2-4-7-16/h2-4,6-7H,5,8-15H2,1H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEWNCTZUPXCIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)CCNC(=O)NCCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazol-2-yl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2822525.png)

![3-{3-[(Dimethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2822531.png)

![5-{[(3-chloro-4-methoxyphenyl)(cyano)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B2822532.png)

![(E)-N-benzyl-2-cyano-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2822533.png)

![2-(4-Fluorophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2822534.png)

![3-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2822538.png)